molecular formula C20H21N3O4 B12474746 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide

Cat. No.: B12474746
M. Wt: 367.4 g/mol
InChI Key: FPYBVNVCWLEERK-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and a benzamide moiety substituted with dimethoxy groups

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, the compound has been shown to interact with amino acids in proteins, resulting in good binding interactions and potential therapeutic effects .

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethoxybenzamide and pyrazole moieties, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-13-18(20(25)23(22(13)2)15-8-6-5-7-9-15)21-19(24)14-10-11-16(26-3)17(12-14)27-4/h5-12H,1-4H3,(H,21,24)

InChI Key

FPYBVNVCWLEERK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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